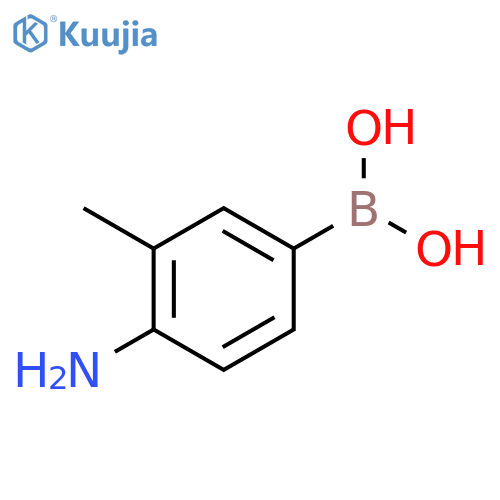Cas no 948593-54-2 ((4-amino-3-methylphenyl)boronic acid)

948593-54-2 structure
商品名:(4-amino-3-methylphenyl)boronic acid
CAS番号:948593-54-2
MF:C7H10BNO2
メガワット:150.970801830292
MDL:MFCD20275290
CID:1080309
PubChem ID:68544977
(4-amino-3-methylphenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-methylphenylboronic acid
- (4-amino-3-methylphenyl)boronic acid
- 948593-54-2
- SCHEMBL3194289
- EN300-2158865
- DB-123303
-
- MDL: MFCD20275290
- インチ: InChI=1S/C7H10BNO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,9H2,1H3
- InChIKey: LDGWZLZZKORXMQ-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC(=C(C=C1)N)C)(O)O
計算された属性
- せいみつぶんしりょう: 151.0804587g/mol
- どういたいしつりょう: 151.0804587g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
(4-amino-3-methylphenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2158865-2.5g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 2.5g |
$838.0 | 2023-09-16 | ||
| Enamine | EN300-2158865-0.25g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 0.25g |
$393.0 | 2023-09-16 | ||
| Enamine | EN300-2158865-10.0g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 10g |
$978.0 | 2023-05-23 | ||
| Enamine | EN300-2158865-5g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 5g |
$1240.0 | 2023-09-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638484-1g |
(4-Amino-3-methylphenyl)boronic acid |
948593-54-2 | 98% | 1g |
¥3645.00 | 2024-04-24 | |
| Enamine | EN300-2158865-1g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 1g |
$428.0 | 2023-09-16 | ||
| Enamine | EN300-2158865-0.1g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 0.1g |
$376.0 | 2023-09-16 | ||
| Enamine | EN300-2158865-5.0g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 5g |
$660.0 | 2023-05-23 | ||
| Enamine | EN300-2158865-1.0g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 1g |
$228.0 | 2023-05-23 | ||
| Enamine | EN300-2158865-0.5g |
(4-amino-3-methylphenyl)boronic acid |
948593-54-2 | 0.5g |
$410.0 | 2023-09-16 |
(4-amino-3-methylphenyl)boronic acid 関連文献
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
948593-54-2 ((4-amino-3-methylphenyl)boronic acid) 関連製品
- 22237-12-3((3-Amino-4-methylphenyl)boronic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量